molecular formula C11H16N4O B2625910 1-cyclopropanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 2034442-48-1

1-cyclopropanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B2625910
CAS No.: 2034442-48-1
M. Wt: 220.276
InChI Key: AYNFGCRKJVYHBN-UHFFFAOYSA-N
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Description

1-cyclopropanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound that features a cyclopropane ring, a piperidine ring, and a 1,2,3-triazole moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-cyclopropanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield triazole N-oxides, while substitution reactions on the piperidine ring can introduce various functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopropanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine is unique due to the presence of both a cyclopropane ring and a piperidine ring, which can confer distinct chemical and biological properties. The combination of these structural features with the triazole ring enhances its potential for diverse applications .

Properties

IUPAC Name

cyclopropyl-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c16-11(9-1-2-9)14-6-3-10(4-7-14)15-8-5-12-13-15/h5,8-10H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNFGCRKJVYHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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